

Application Notes and Protocols: Live-Cell Imaging of EGFR Signaling with DBPR112

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Compound of Interest

Compound Name: DBPR112

Cat. No.: B606981

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Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane receptor tyrosine kinase that governs essential cellular processes, including proliferation, differentiation, and survival.^{[1][2]} Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers.^{[1][2]} **DBPR112**, also known as Gozanertinib, is a potent, orally active, furanopyrimidine-based irreversible inhibitor of EGFR.^{[1][2][3][4][5][6]} It effectively targets both wild-type EGFR (EGFRwt) and clinically significant mutant forms, such as the L858R/T790M double mutant, which confers resistance to earlier generations of EGFR inhibitors.^{[1][3][4][7]} **DBPR112** covalently binds to the ATP-binding site within the kinase domain of EGFR, thereby blocking downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.^[1]

This document provides detailed application notes and protocols for the conceptual use of a fluorescently labeled **DBPR112** derivative (hereinafter referred to as **DBPR112-Fluor**) for live-cell imaging of EGFR signaling. By visualizing the binding of this probe to EGFR in real-time, researchers can gain insights into receptor dynamics, localization, and the efficacy of therapeutic interventions at a subcellular level.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for the parent compound, **DBPR112**. This information is crucial for designing and interpreting live-cell imaging experiments with a fluorescently labeled version of the molecule.

Table 1: In Vitro Enzymatic Inhibition of **DBPR112**

Target Enzyme	IC50 (nM)
EGFRwt	15[1][3][4][8]
EGFRL858R/T790M	48[1][3][4][7][8]

Table 2: In Vitro Cellular Activity of **DBPR112**

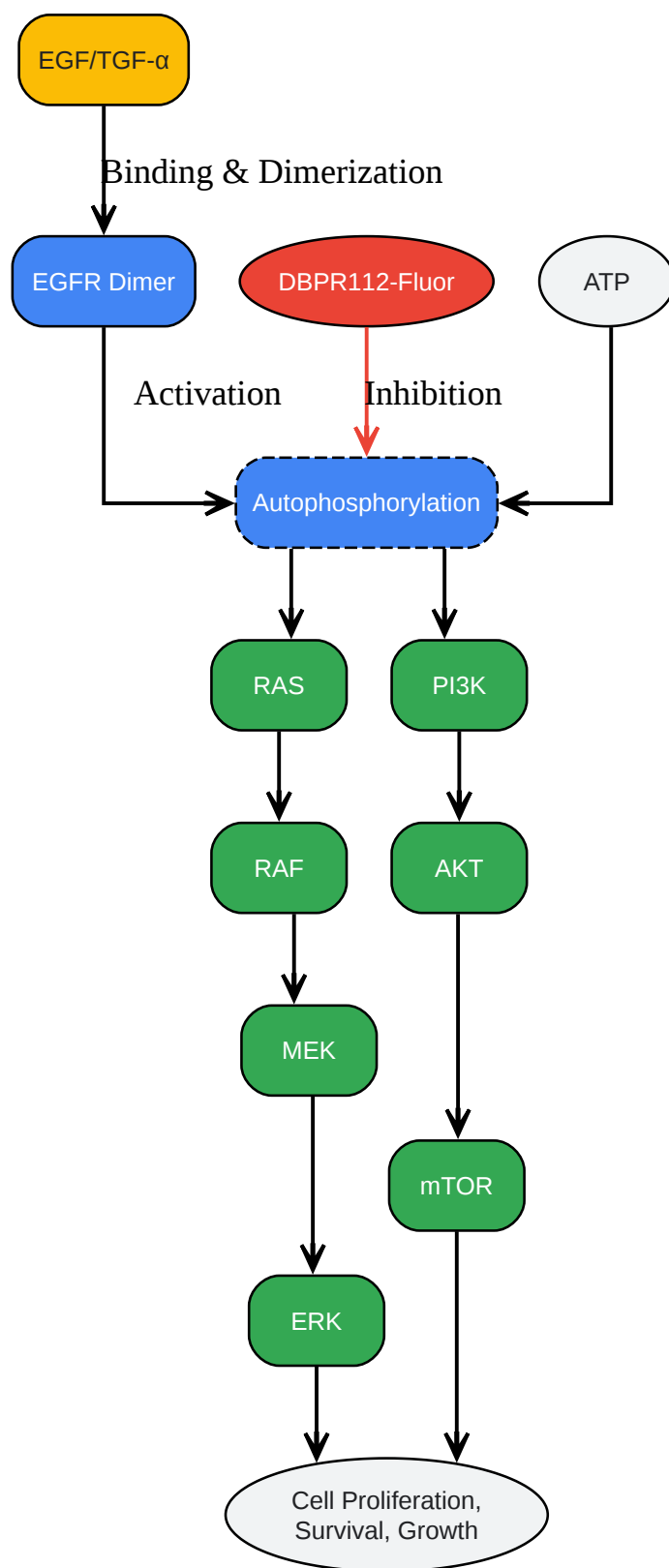
Cell Line	Relevant EGFR Mutation(s)	CC50 (nM)
HCC827	delE746-A750 (Exon 19 del)	25[1][3]
H1975	L858R / T790M	620[1][3][8]
A431	Wild-Type (overexpressed)	1020[1][3][8]

Table 3: In Vivo Pharmacokinetic Parameters of **DBPR112** in Rats (Intravenous Administration)

Parameter	Value
T1/2 (half-life)	2.3 hours[2][3]
CL (clearance)	55.6 mL/min·kg[2][3]
Vss (volume of distribution)	8.6 L/kg[2][3]

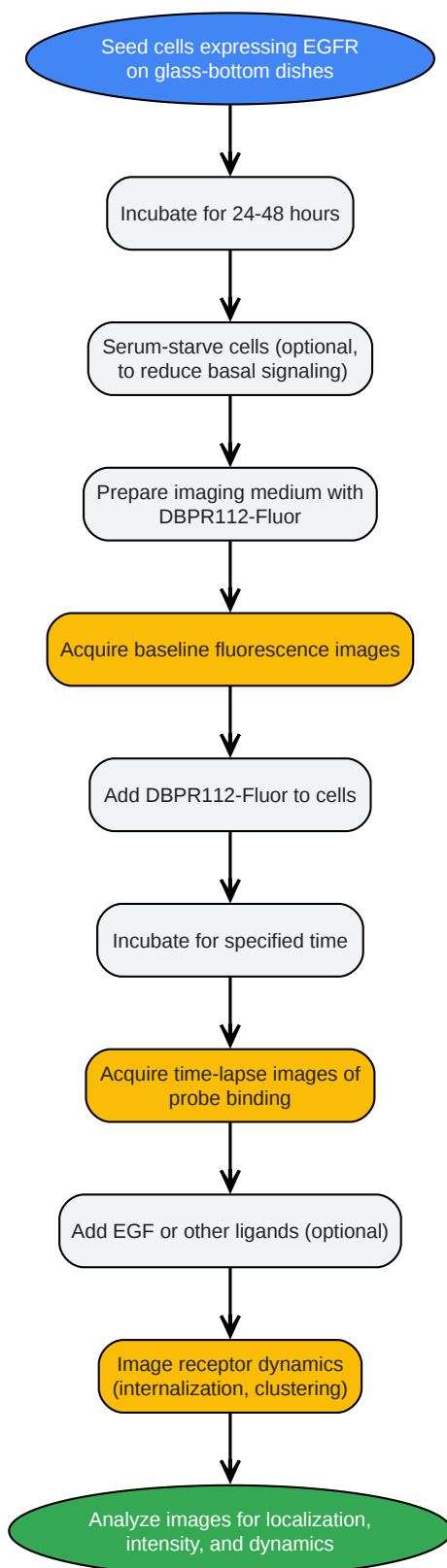
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.



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EGFR signaling pathway and DBPR112 inhibition.



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Experimental workflow for live-cell imaging.

Experimental Protocols

Protocol 1: Live-Cell Imaging of EGFR Occupancy with **DBPR112**-Fluor

This protocol describes a method to visualize the binding of a fluorescently labeled **DBPR112** probe to EGFR in living cells.

Objective: To monitor the localization and dynamics of EGFR in real-time upon binding of **DBPR112**-Fluor.

Materials:

- Cells expressing EGFR (e.g., A431, H1975, or engineered cell lines)
- Glass-bottom imaging dishes or plates
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free cell culture medium
- **DBPR112**-Fluor (conceptual probe)
- Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
- Epidermal Growth Factor (EGF)
- Confocal or total internal reflection fluorescence (TIRF) microscope with environmental control (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
 - Incubate cells for 24-48 hours in complete culture medium.
- Cell Preparation for Imaging:

- (Optional) To reduce basal EGFR activity, replace the complete medium with serum-free medium and incubate for 4-16 hours.
- Immediately before imaging, wash the cells twice with pre-warmed live-cell imaging buffer.
- Add fresh, pre-warmed live-cell imaging buffer to the dish.
- Imaging Setup:
 - Place the imaging dish on the microscope stage within the environmental chamber.
 - Allow the temperature and atmosphere to equilibrate.
 - Select cells with appropriate morphology for imaging.
 - Set the imaging parameters (laser power, exposure time, etc.) to minimize phototoxicity while ensuring a good signal-to-noise ratio.
- Baseline Imaging:
 - Acquire a set of baseline images (brightfield and fluorescence channels) before the addition of the probe.
- Probe Addition and Imaging:
 - Prepare a working solution of **DBPR112**-Fluor in live-cell imaging buffer at the desired final concentration (e.g., 50-500 nM, to be optimized).
 - Carefully add the **DBPR112**-Fluor solution to the imaging dish.
 - Immediately begin time-lapse image acquisition to visualize the binding of the probe to EGFR on the cell surface.
- Ligand Stimulation (Optional):
 - After observing initial probe binding, a stimulating ligand such as EGF (final concentration 10-100 ng/mL) can be added.

- Continue time-lapse imaging to observe any ligand-induced changes in receptor localization, such as clustering and internalization.
- Image Analysis:
 - Analyze the acquired images to quantify changes in fluorescence intensity at the plasma membrane and in intracellular compartments over time.
 - Track the movement of fluorescent puncta to analyze receptor dynamics.

Protocol 2: Competitive Binding Assay

This protocol is designed to validate the specificity of **DBPR112**-Fluor binding to EGFR.

Objective: To demonstrate that the binding of **DBPR112**-Fluor is specific to the EGFR ATP-binding site by competing with unlabeled **DBPR112**.

Materials:

- All materials from Protocol 1
- Unlabeled **DBPR112**

Procedure:

- Cell Seeding and Preparation:
 - Follow steps 1 and 2 from Protocol 1. Prepare multiple dishes for different conditions.
- Competition Setup:
 - Condition 1 (Probe Only): Add **DBPR112**-Fluor to the cells as described in Protocol 1.
 - Condition 2 (Competition): Pre-incubate the cells with a surplus of unlabeled **DBPR112** (e.g., 10-100-fold molar excess over the probe) for 30-60 minutes. Then, add **DBPR112**-Fluor in the continued presence of the unlabeled competitor.
 - Condition 3 (Displacement): First, add **DBPR112**-Fluor and allow it to bind. Then, add an excess of unlabeled **DBPR112** and observe any displacement of the fluorescent signal

(note: as **DBPR112** is a covalent inhibitor, displacement may not be observed).

- Imaging:
 - Acquire images from all conditions after a set incubation time (e.g., 60 minutes).
 - Use identical imaging settings for all conditions to allow for direct comparison.
- Analysis:
 - Quantify the mean fluorescence intensity at the plasma membrane for each condition.
 - A significant reduction in fluorescence in the competition condition compared to the probe-only condition indicates specific binding.

These protocols provide a framework for utilizing a fluorescently labeled **DBPR112** to investigate EGFR signaling in live cells. The specific concentrations and incubation times will require optimization based on the cell type and the specific properties of the fluorescent probe used.

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References

- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. DBPR112 | EGFR | TargetMol [targetmol.com]
- 4. DBPR112 | EGFR | 1226549-49-0 | Invivochem [invivochem.com]
- 5. DBPR112 - Immunomart [immunomart.com]
- 6. amsbio.com [amsbio.com]
- 7. Gozanertinib (DBPR112) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]

- 8. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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